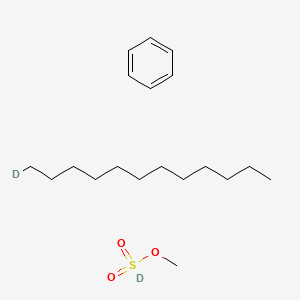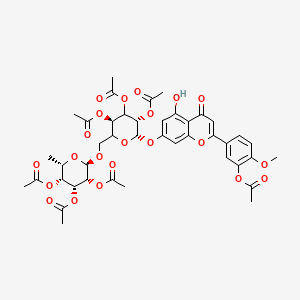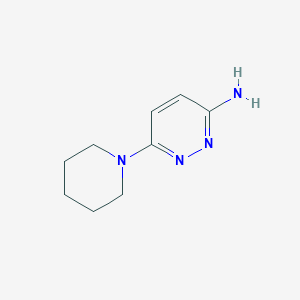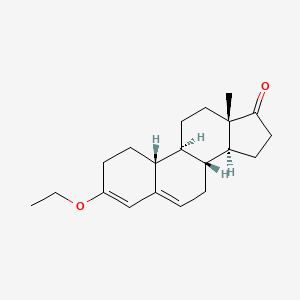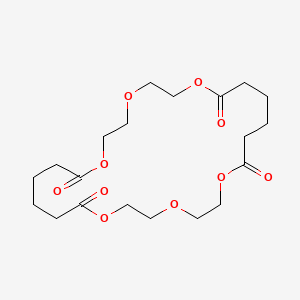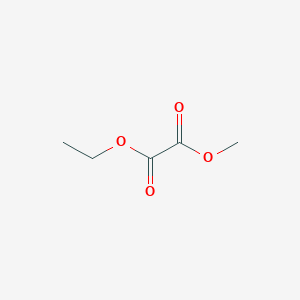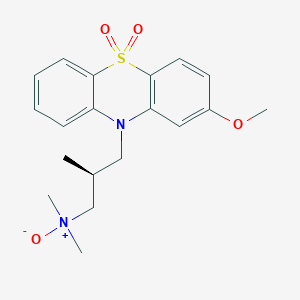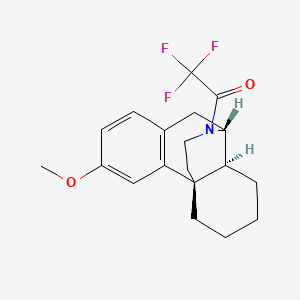
Fluphenazine Decanoate S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluphenazine Decanoate S-oxide is a derivative of Fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. This compound is an impurity of Fluphenazine and is known for its role in the pharmacokinetics and metabolism of the parent drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine Decanoate S-oxide typically involves the oxidation of Fluphenazine Decanoate. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) is common in the validation and quality control of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluphenazine Decanoate S-oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to Fluphenazine Decanoate under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound.
Reduction: Fluphenazine Decanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Fluphenazine Decanoate S-oxide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Fluphenazine and its metabolites.
Biology: Investigated for its role in the metabolism of Fluphenazine in biological systems.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Used in the quality control and validation of Fluphenazine formulations.
Wirkmechanismus
Fluphenazine Decanoate S-oxide exerts its effects primarily by interacting with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to contribute to its antipsychotic effects. Additionally, it affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluphenazine: The parent compound, used widely in the treatment of psychotic disorders.
Perphenazine: Another phenothiazine antipsychotic with similar uses but different pharmacokinetic properties.
Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic effects.
Uniqueness
Fluphenazine Decanoate S-oxide is unique due to its specific role as a metabolite and impurity of Fluphenazine. Its presence and concentration can provide insights into the pharmacokinetics and metabolism of Fluphenazine, making it valuable in both clinical and research settings .
Eigenschaften
Molekularformel |
C32H44F3N3O3S |
|---|---|
Molekulargewicht |
607.8 g/mol |
IUPAC-Name |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)42(40)30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
InChI-Schlüssel |
XTJCNHQZCVTSDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


